molecular formula C16H18N4O2S2 B2944822 5-(butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847191-43-9

5-(butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2944822
CAS No.: 847191-43-9
M. Wt: 362.47
InChI Key: SNLNTTWURYICSL-UHFFFAOYSA-N
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Description

5-(butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound known for its unique structural attributes and potential applications in various scientific fields. This compound's core structure features a pyrimidine ring fused with a thiophene ring, decorated with butylthio and methyl groups, which endows it with interesting chemical properties.

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multi-step organic reactions typically beginning with readily available starting materials

Industrial Production Methods

Industrial production methods for this compound, if scaled, would require optimization of reaction conditions to achieve high yields and purity. Techniques such as high-temperature and high-pressure reactions, use of catalysts, and continuous flow chemistry could be employed to enhance efficiency.

Types of Reactions it Undergoes

This compound can undergo various reactions such as:

  • Oxidation: Where the sulfur atoms might be oxidized to sulfoxides or sulfones.

  • Reduction: Potentially reducing the nitro group or other reducible groups if present.

  • Substitution: Halogenation, nitration, or alkylation at specific positions of the rings.

Common Reagents and Conditions Used

Typical reagents may include strong oxidizers like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution. Reaction conditions would vary based on the desired transformation, often requiring specific solvents and temperature control.

Major Products Formed

The major products would depend on the nature of the reaction, e.g., oxidized forms like sulfoxides or sulfones, reduced derivatives, or substituted compounds with halogen or alkyl groups.

Scientific Research Applications

5-(butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has diverse applications:

  • Chemistry: : As an intermediate in the synthesis of other complex molecules.

  • Biology: : Potential use as a ligand in binding studies due to its unique structure.

  • Medicine: : Investigated for pharmacological properties, such as antimicrobial or anticancer activities.

  • Industry: : Utility in the development of new materials, particularly those requiring heterocyclic frameworks.

Mechanism of Action

Future Directions

The construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity are a rapidly growing area of organic synthesis . Pyrido[2,3-d]pyrimidines comprise one of the most important classes of fused heterocyclic systems due to a wide range of biological activity .

Comparison with Similar Compounds

Compared to other heterocyclic compounds, 5-(butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to the specific combination of butylthio, methyl, and thiophene groups on its pyrimidine core

Properties

IUPAC Name

5-butylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S2/c1-4-5-8-24-14-11-13(19(2)16(22)20(3)15(11)21)17-12(18-14)10-7-6-9-23-10/h6-7,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLNTTWURYICSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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